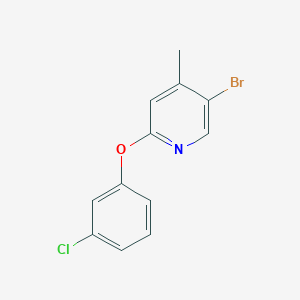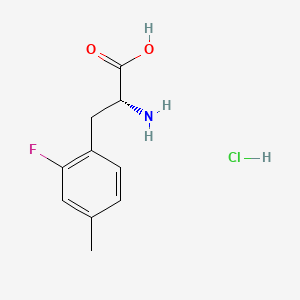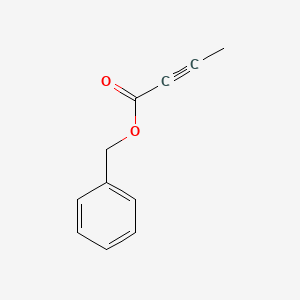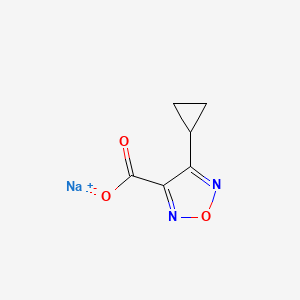
2-(4-Fluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a fluorinated aromatic ring and an isopropoxy group, which can influence its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-3-isopropoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity. Solvent recycling and waste minimization are also critical considerations in industrial production.
化学反応の分析
Types of Reactions
2-(4-Fluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation reactions.
Substituted Aromatics: Formed through nucleophilic substitution.
科学的研究の応用
2-(4-Fluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 2-(4-Fluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final biaryl product.
類似化合物との比較
Similar Compounds
- 4-Fluoro-3-isopropoxyphenylboronic acid
- 3-Fluoro-5-isopropoxyphenylboronic acid
- 4-Fluoro-3-methoxyphenylboronic acid
Uniqueness
2-(4-Fluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluorinated aromatic ring and an isopropoxy group, which can enhance its reactivity and selectivity in various chemical reactions. The presence of the dioxaborolane moiety also provides stability and facilitates its use in cross-coupling reactions.
特性
分子式 |
C15H22BFO3 |
|---|---|
分子量 |
280.14 g/mol |
IUPAC名 |
2-(4-fluoro-3-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H22BFO3/c1-10(2)18-13-9-11(7-8-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 |
InChIキー |
MLBZTFWAPJTQED-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate](/img/structure/B14024509.png)


![2-(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14024525.png)
![Benzo[d]thiazol-4-ylmethanamine](/img/structure/B14024527.png)


![benzenesulfonate;5-[3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B14024538.png)


![2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14024561.png)


